Neopyochelin II
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Overview
Description
Neopyochelin II is a siderophore, a type of molecule that binds and transports iron in microorganisms. It is a derivative of pyochelin, which is produced by certain bacteria under iron-deficient conditions. This compound has a molecular formula of C14H16N2O3S2 and a molecular weight of 324.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neopyochelin II involves several steps. Initially, 2-hydroxybenzonitrile is condensed with L-cysteine hydrochloride to form a carboxylic acid intermediate. This intermediate is then reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H) at -78°C. The aldehyde is subsequently condensed with N-methyl-L-cysteine hydrochloride to yield this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized use in research and low natural abundance. The synthesis is typically carried out in laboratory settings using the aforementioned methods.
Chemical Reactions Analysis
Types of Reactions
Neopyochelin II undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives .
Scientific Research Applications
Neopyochelin II has several scientific research applications:
Chemistry: It is used to study the synthesis and reactivity of siderophores.
Biology: this compound helps in understanding iron acquisition and regulation in microorganisms.
Medicine: Research on this compound contributes to the development of antibiotics and treatments for iron-related disorders.
Mechanism of Action
Neopyochelin II exerts its effects by binding to ferric iron (Fe3+) with high affinity. This binding facilitates the transport of iron into microbial cells, where it is essential for various biochemical processes. The molecular targets of this compound include iron transport proteins and receptors on the microbial cell surface .
Comparison with Similar Compounds
Similar Compounds
Pyochelin I and II: These are stereoisomers of neopyochelin II with similar structures and functions.
Yersiniabactin: Another siderophore with a similar iron-binding mechanism.
Enterobactin: A highly efficient siderophore produced by Escherichia coli.
Uniqueness
This compound is unique due to its specific stereochemistry and the particular microbial strains that produce it. Its distinct structure allows for specific interactions with microbial iron transport systems, making it a valuable compound for research .
Properties
IUPAC Name |
(2R,4R)-2-[(4S)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBZAGXTZXPYND-OUJBWJOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CS[C@@H]1[C@@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855097 |
Source
|
Record name | (4R,4'S)-3-Methyl-2'-(6-oxocyclohexa-2,4-dien-1-ylidene)[2,4'-bi-1,3-thiazolidine]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164104-34-1 |
Source
|
Record name | (4R,4'S)-3-Methyl-2'-(6-oxocyclohexa-2,4-dien-1-ylidene)[2,4'-bi-1,3-thiazolidine]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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